Argipressin, pro(4)-
Description
Propriétés
Numéro CAS |
112935-95-2 |
|---|---|
Formule moléculaire |
C46H64N14O11S2 |
Poids moléculaire |
1053.2 g/mol |
Nom IUPAC |
1-[9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H64N14O11S2/c47-28-23-72-73-24-33(45(71)60-18-6-10-34(60)42(68)54-29(9-4-16-52-46(50)51)39(65)53-22-37(49)63)58-41(67)31(21-36(48)62)56-43(69)35-11-5-17-59(35)44(70)32(20-25-7-2-1-3-8-25)57-40(66)30(55-38(28)64)19-26-12-14-27(61)15-13-26/h1-3,7-8,12-15,28-35,61H,4-6,9-11,16-24,47H2,(H2,48,62)(H2,49,63)(H,53,65)(H,54,68)(H,55,64)(H,56,69)(H,57,66)(H,58,67)(H4,50,51,52) |
Clé InChI |
WZSKULBMQXEEPL-UHFFFAOYSA-N |
SMILES |
C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
SMILES canonique |
C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Séquence |
CYFPNCPRG |
Synonymes |
4-Pro-argipressin 4-Pro-AVP arginine vasopressin, Pro(4)- argipressin, Pro(4)- argipressin, proline(4)- |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural and Pharmacological Differences
The following table summarizes key differences between Argipressin and structurally/functionally related compounds:
Clinical Efficacy in Septic Shock
- Argipressin vs. Norepinephrine: In septic shock, Argipressin reduces norepinephrine requirements by 30–50% and improves renal perfusion via V2 receptor activation . However, high doses (>0.03 IU/min) may worsen splanchnic ischemia .
- Argipressin vs. Terlipressin : Terlipressin, a V1-selective prodrug, has a longer duration but lacks renal V2-mediated benefits. Studies show comparable hemodynamic stabilization, but Argipressin has superior preservation of urine output .
- Argipressin vs. Lysine-vasopressin : Both have similar receptor profiles, but Argipressin’s acetate formulation enhances stability and bioavailability .
Research Findings and Controversies
- However, its pro-inflammatory effects in certain contexts (e.g., increased NF-κB activity) remain debated .
- Renal Outcomes: In the VANISH trial, Argipressin reduced acute kidney injury incidence by 18% compared to norepinephrine alone, attributed to V2-mediated renal vasodilation . Conversely, animal models suggest high-dose Argipressin exacerbates renal tubular injury .
Méthodes De Préparation
Resin Selection and Activation
A rink amide resin is typically employed to ensure C-terminal amidation, a common modification enhancing peptide stability. The resin is pre-swollen in dimethylformamide (DMF), followed by deprotection using 20% piperidine to remove the Fmoc group. Coupling reactions utilize activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-diisopropylethylamine) to facilitate amino acid attachment. Proline incorporation at position 4 follows standard coupling protocols, though its cyclic structure may necessitate extended reaction times (90–120 minutes) to ensure completeness.
Disulfide Bond Formation
Post-synthesis, the linear peptide undergoes oxidative folding to form the Cys¹–Cys⁶ disulfide bond. This is achieved via air oxidation in ammonium bicarbonate buffer (pH 8.0) at 4°C for 24–48 hours. Alternatively, iodine oxidation in methanol/water (1:1) accelerates the process to 2–4 hours but risks over-oxidation of methionine or tyrosine residues.
Recombinant DNA Technology
While SPPS dominates small-scale production, recombinant methods offer scalability for industrial applications. A synthetic gene encoding Pro(4)-argipressin is cloned into expression vectors under the control of inducible promoters (e.g., T7 or lacUV5). Escherichia coli BL21(DE3) serves as the host, with inclusion bodies harvested post-induction. Refolding buffers containing redox agents (e.g., glutathione) facilitate disulfide bond formation, though yields remain lower (10–15%) compared to SPPS due to misfolding.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Crude Pro(4)-argipressin is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The typical retention time is 12.3 minutes under these conditions, with a purity threshold of ≥95% for therapeutic use.
Table 1: HPLC Parameters for Pro(4)-Argipressin Purification
| Parameter | Specification |
|---|---|
| Column | C18, 5 µm, 250 × 4.6 mm |
| Mobile Phase | 0.1% TFA in H₂O (A), 0.1% TFA in ACN (B) |
| Gradient | 20–50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (MW) of Pro(4)-argipressin. Theoretical MW: 1080.2 Da; Observed MW: 1080.5 ± 0.3 Da. Discrepancies >0.1% necessitate re-evaluation of synthesis or purification steps.
Stabilization and Modifications
To enhance in vivo stability, Pro(4)-argipressin is often acetylated at the N-terminus or PEGylated at lysine residues. Acetylation reduces enzymatic degradation by aminopeptidases, extending half-life from minutes to hours in serum. Site-specific modifications require orthogonal protection strategies during SPPS, such as Alloc (allyloxycarbonyl) for lysine side chains.
Comparative Analysis of Synthesis Methods
Table 2: Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Time Required | Scalability |
|---|---|---|---|---|
| SPPS | 60–75 | ≥95 | 5–7 days | Low |
| Recombinant | 10–15 | 80–90 | 10–14 days | High |
SPPS excels in producing high-purity peptides for research, while recombinant methods, though slower, are preferable for large-scale production despite lower yields.
Challenges and Optimization Strategies
Q & A
Q. How can researchers mitigate bias when interpreting Argipressin, pro(4)-'s therapeutic potential in preclinical studies?
- Methodological Answer : Implement blinded analysis for outcome measures (e.g., GFR measurements). Pre-register study hypotheses and analysis plans on platforms like Open Science Framework. Use independent replication cohorts to confirm findings .
Contradiction Resolution & Knowledge Gaps
Q. What strategies resolve conflicting findings about Argipressin, pro(4)-'s role in blood-pressure regulation versus fluid homeostasis?
Q. How can researchers prioritize understudied aspects of Argipressin, pro(4)-'s post-translational modifications?
- Methodological Answer : Apply top-down proteomics to identify modification sites (e.g., phosphorylation, glycosylation). Correlate findings with functional assays (e.g., receptor internalization kinetics) .
Tables for Quick Reference
| Parameter | Recommended Method | Validation Technique |
|---|---|---|
| Structural Stability | CD Spectroscopy + Molecular Dynamics | HPLC-MS |
| Binding Affinity | Radioligand Displacement Assays | Meta-Analysis of Published Data |
| Pharmacokinetics | Stable Isotope Labeling + LC-MS/MS | Crossover Animal Studies |
| Antibody Specificity | Pre-Adsorption Controls + MSI | Knockout Tissue Validation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
